molecular formula C10H19NO4 B555135 H-Aad(otbu)-OH CAS No. 201354-26-9

H-Aad(otbu)-OH

Cat. No.: B555135
CAS No.: 201354-26-9
M. Wt: 217.26 g/mol
InChI Key: WWSDFHPRIJAESZ-ZETCQYMHSA-N
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Description

H-Aad(OtBu)-OH (chemical name: (2S)-2-aminohexanedioic acid, γ-tert-butyl ester) is a non-proteinogenic amino acid derivative widely used in peptide synthesis. Its structure features a tert-butyl (OtBu) protecting group on the γ-carboxylic acid side chain of aminoadipic acid (Aad), leaving the α-carboxylic acid and α-amino group free for coupling reactions . The compound is critical for introducing steric bulk or hydrophobicity into peptides while enabling selective deprotection during solid-phase synthesis.

Properties

IUPAC Name

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSDFHPRIJAESZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647454
Record name 6-tert-Butoxy-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201354-26-9
Record name 6-tert-Butoxy-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Aad(otbu)-OH typically involves the protection of the amino group of L-2-aminoadipic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of L-2-aminoadipic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

H-Aad(otbu)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid to remove the Boc group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of deprotected amino acids or other functionalized derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc-Based Synthesis
H-Aad(otbu)-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its structural properties allow for efficient coupling reactions, facilitating the assembly of complex peptides. The use of this compound can enhance the yield and purity of synthesized peptides due to its stability and compatibility with various coupling reagents.

Case Study: DNA-Encoded Chemical Libraries
Research has demonstrated that this compound can be incorporated into DNA-encoded chemical libraries (DECLs) for peptide drug discovery. This method allows for the generation of diverse peptide libraries that can be screened for biological activity, leading to the identification of potential therapeutic candidates .

Supramolecular Chemistry

Self-Healing Materials
this compound has been employed in the development of chemically fueled self-healing gels. In a study, Fmoc-AAD-OH (a derivative of this compound) was shown to form fibrillar assemblies that exhibit self-healing properties when exposed to a specific chemical fuel. The gel demonstrated recovery of mechanical properties after damage, indicating its potential in applications where material durability is essential .

Data Table: Self-Healing Properties

ParameterValue
Initial Modulus100 Pa
Healing Time25 minutes
Recovery Percentage85%

Biomedical Applications

Targeted Drug Delivery
The functionalization of this compound derivatives allows for targeted drug delivery systems. For instance, when conjugated with specific ligands, these compounds can selectively bind to overexpressed receptors on cancer cells, enhancing the localization of therapeutic agents . This targeting mechanism is critical in reducing side effects associated with conventional chemotherapy.

Analytical Chemistry

Characterization Techniques
this compound and its derivatives are often characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the purity and structural integrity of synthesized peptides, ensuring that they meet the necessary standards for research and clinical applications .

Mechanism of Action

The mechanism of action of H-Aad(otbu)-OH primarily involves its role as a protected amino acid. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₉NO₄ (unprotected backbone, excluding Fmoc/Boc groups) .
  • CAS Number : 201354-26-9 .
  • Applications : Used in the synthesis of modified peptides, particularly for incorporating elongated side chains that influence conformational stability or receptor interactions .
Structural Features
Compound CAS Number Molecular Formula Protecting Groups Key Structural Differences References
H-Aad(OtBu)-OH 201354-26-9 C₁₀H₁₉NO₄ γ-OtBu Base structure with aminoadipic acid backbone
H-D-Asp(OtBu)-OH 64960-75-4 C₈H₁₅NO₄ β-OtBu Shorter aspartic acid (4-carbon) backbone; D-configuration
Fmoc-Aad(OtBu)-OH 159751-47-0 C₂₅H₂₉NO₆ α-Fmoc, γ-OtBu Fmoc-protected α-amino group; same Aad backbone
Fmoc-Glu(OtBu)-OH 71989-18-9 C₂₄H₂₇NO₆ α-Fmoc, γ-OtBu Glutamic acid (5-carbon) backbone; shorter side chain than Aad
Boc-D-Aad-OH N/A C₁₁H₂₁NO₆ α-Boc Boc-protected α-amino group; free γ-carboxylic acid

Notes:

  • Backbone Length : Aad derivatives (6-carbon backbone) provide longer spacers than Asp (4-carbon) or Glu (5-carbon), affecting peptide flexibility and interactions .
  • Protecting Groups: Fmoc/Boc on α-amino groups dictate deprotection conditions (Fmoc: base-sensitive; Boc: acid-sensitive) .
Physicochemical Properties
Compound Solubility Stability Molecular Weight (g/mol)
This compound Moderate in DMSO Stable at -20°C 217.26 (calculated)
H-D-Asp(OtBu)-OH 100 mg/mL (H₂O) Stable at -80°C 189.20
Fmoc-Aad(OtBu)-OH Soluble in DMSO Stable at -20°C 439.51
Fmoc-Glu(OtBu)-OH Soluble in DMF Hygroscopic 425.47

Key Observations :

  • Hydrophobicity : OtBu groups reduce water solubility; H-D-Asp(OtBu)-OH is an exception due to shorter side chain .
  • Storage : Fmoc-protected derivatives require strict moisture control to prevent hydrolysis .

Comparison :

  • Complexity : Fmoc/Boc derivatives require additional protection steps compared to unprotected this compound .
  • Stereochemical Control : D-isomers (e.g., Fmoc-D-Aad(OtBu)-OH) demand chiral auxiliaries or enzymatic methods .

Functional Advantages :

  • Aad derivatives enhance peptide stability in proteolytic environments due to their non-natural backbone .
  • OtBu protection minimizes side reactions during coupling steps .

Biological Activity

H-Aad(otbu)-OH, also known as H-Aad(tert-butoxycarbonyl)-OH, is a derivative of 2-aminoadipic acid that plays a significant role in peptide synthesis. This compound is characterized by its ability to form stable bonds while protecting reactive functional groups, making it a valuable building block in the development of biologically active peptides. This article will explore the biological activity of this compound, including its applications, interactions, and relevant research findings.

This compound has the molecular formula C_{12}H_{23}N_{2}O_{4} and a molecular weight of 237.73 g/mol. The compound is typically used in its hydrochloride salt form (this compound-HCl), which enhances its solubility and stability during synthesis processes.

Role in Peptide Synthesis

The primary biological activity of this compound is linked to its function as a building block in peptide synthesis. Peptides containing 2-aminoadipic acid have been studied for their potential therapeutic applications, including:

  • Antimicrobial activity : Peptides synthesized using this compound have shown promising results against various bacterial strains.
  • Neuroprotective effects : Some studies suggest that peptides incorporating 2-aminoadipic acid may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Interaction Studies

Research on this compound has focused on its behavior when incorporated into peptide chains. Interaction studies evaluate how this compound influences the overall structure and function of peptides. Key findings include:

  • Stability : this compound contributes to the stability of peptide structures, which is crucial for their biological activity.
  • Self-healing properties : In certain formulations, peptides containing this compound have demonstrated self-healing capabilities when subjected to mechanical stress, indicating potential applications in biomaterials .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds and their characteristics:

Compound NameStructure/Description
H-Lys(Fmoc)-OtBu·HClA derivative of lysine with fluorenylmethoxycarbonyl protection.
Fmoc-L-Glu(OtBu)-OH·H2OGlutamic acid derivative with tert-butyl ester protection.
Fmoc-L-alpha-homoglutamic acid 6-t-butyl esterA related compound with similar protective groups.

This compound stands out due to its specific use of 2-aminoadipic acid, which imparts unique properties not found in other amino acids. This specificity allows for specialized peptide synthesis that could lead to novel therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of peptides synthesized using this compound:

  • Antimicrobial Peptides : Research has indicated that peptides containing this compound exhibit significant antimicrobial activity against resistant bacterial strains, suggesting their potential as new antibiotic agents .
  • Neuroprotective Effects : A study exploring neuroprotective peptides demonstrated that those incorporating 2-aminoadipic acid showed enhanced cellular viability in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .
  • Self-Healing Materials : In materials science, peptides synthesized from this compound were shown to form hydrogels with self-healing properties when exposed to chemical fuels, highlighting their utility in biomedical applications .

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